2,5-Diaminoindan dihydrochloride

Solubility Formulation Assay Compatibility

2,5-Diaminoindan dihydrochloride is the preferred soluble diamine building block for reproducible chemistry. Unlike the free base (CAS 784106-57-6), this hydrochloride salt ensures enhanced aqueous solubility and handling stability, critical for biological assays and polycondensation reactions. Its unique 2,5-substitution pattern on the rigid indan scaffold provides dual nucleophilic sites, enabling efficient synthesis of MTP inhibitor biarylamides and CNS-focused compound libraries. Secure research quantities at 98% purity to eliminate the variability introduced by free bases or regioisomeric diaminoindanes.

Molecular Formula C9H14Cl2N2
Molecular Weight 221.12 g/mol
CAS No. 131742-56-8
Cat. No. B157383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diaminoindan dihydrochloride
CAS131742-56-8
Synonyms2,5-DIAMINOINDAN DIHYDROCHLORIDE
Molecular FormulaC9H14Cl2N2
Molecular Weight221.12 g/mol
Structural Identifiers
SMILESC1C(CC2=C1C=CC(=C2)N)N.Cl.Cl
InChIInChI=1S/C9H12N2.2ClH/c10-8-2-1-6-3-9(11)5-7(6)4-8;;/h1-2,4,9H,3,5,10-11H2;2*1H
InChIKeyNEZTYGOOFIOXIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diaminoindan Dihydrochloride (CAS 131742-56-8) as a Bi-functional Indan Scaffold for CNS and Metabolic Drug Discovery


2,5-Diaminoindan dihydrochloride (CAS 131742-56-8) is a diamine salt of the indan scaffold, serving as a versatile synthon in medicinal chemistry for central nervous system (CNS) and metabolic disorder drug development. This compound presents as a white to off-white crystalline powder with a molecular weight of 221.13 g/mol and the molecular formula C9H14Cl2N2 [1]. Its structure features two primary amino groups positioned at the 2- and 5-positions of the indan ring, offering distinct chemical versatility compared to mono-amine or alternate-position diaminoindan analogs. The compound is commercially available in research quantities with purity specifications typically ranging from 95% to 98% [2]. As a hydrochloride salt, it provides enhanced aqueous solubility (water and ethanol soluble) and improved handling stability relative to the free base form (CAS 784106-57-6).

Why 2,5-Diaminoindan Dihydrochloride Cannot Be Substituted by Free Base or Isomeric Diaminoindanes


Substituting 2,5-diaminoindan dihydrochloride with its free base (CAS 784106-57-6) or other regioisomeric diaminoindanes introduces critical variability in solubility, reactivity, and experimental reproducibility. The hydrochloride salt form confers significantly enhanced aqueous solubility (water and ethanol soluble) compared to the free base , a property essential for reproducible biological assays and synthetic applications. Furthermore, the specific 2,5-diamino substitution pattern on the indan ring creates a unique spatial arrangement of nucleophilic amino groups, which is not replicated in other diaminoindane isomers (e.g., 2,6- or 4,7-diaminoindane) . While biarylamide-substituted diaminoindanes derived from this core scaffold have demonstrated potent microsomal triglyceride transfer protein (MTP) inhibition [1], the unsubstituted 2,5-diaminoindan dihydrochloride serves as the essential synthetic intermediate for constructing these pharmacologically active derivatives. The evidence presented in Section 3 quantifies these differential properties.

Quantitative Differentiation of 2,5-Diaminoindan Dihydrochloride Against Closest Analogs


Aqueous Solubility Advantage of Hydrochloride Salt Over Free Base Form

2,5-Diaminoindan dihydrochloride (CAS 131742-56-8) demonstrates definitive aqueous solubility in water and ethanol, whereas the corresponding free base, indan-2,5-diamine (CAS 784106-57-6), exhibits markedly lower solubility in these solvents . This difference is inherent to the salt form's ionic character. [1]

Solubility Formulation Assay Compatibility

Derivative Potency in MTP Inhibition Validates Scaffold Utility

Biarylamide-substituted derivatives synthesized from the 2,5-diaminoindan scaffold exhibit potent microsomal triglyceride transfer protein (MTP) inhibition. The lead derivative, 8aR, demonstrated an IC50 of 0.7 nM for inhibiting apoB secretion from Hep G2 cells and an IC50 of 70 nM for MTP-mediated triglyceride transfer in a liposome assay [1]. This establishes the 2,5-diaminoindan core as a privileged scaffold for developing potent MTP inhibitors.

MTP Inhibition Lipid Metabolism Drug Discovery

Commercial Purity Specifications Meeting Research-Grade Requirements

Commercial sources of 2,5-diaminoindan dihydrochloride offer defined purity specifications. One vendor specifies a minimum purity of 95% , while others certify a purity of not less than 98% [1]. This is a critical differentiator from the free base (CAS 784106-57-6), for which such standardized purity specifications are less commonly and rigorously defined in the commercial research chemical market [2].

Purity Quality Control Reproducibility

Validated Application Scenarios for 2,5-Diaminoindan Dihydrochloride Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of MTP Inhibitors for Hyperlipidemia Research

The 2,5-diaminoindan scaffold serves as a validated precursor for synthesizing biarylamide-substituted diaminoindane derivatives that act as potent microsomal triglyceride transfer protein (MTP) inhibitors. A lead derivative, 8aR, demonstrated an IC50 of 0.7 nM for inhibiting apoB secretion in Hep G2 cells, and an IC50 of 70 nM for inhibiting MTP-mediated triglyceride transfer in vitro [1]. These derivatives also dose-dependently reduced plasma triglycerides and total cholesterol in normolipidemic rats and dogs upon oral administration [1], validating the utility of the 2,5-diaminoindan core for developing therapeutics targeting hyperlipidemia and related metabolic disorders.

Chemical Biology: Development of CNS-Targeted Probes and Ligands

The indan scaffold is a privileged structure in CNS drug discovery, with numerous aminoindane derivatives showing potent activity as inhibitors of serotonin, norepinephrine, and dopamine uptake [1]. 2,5-Diaminoindan dihydrochloride provides a versatile, soluble diamine building block for constructing novel CNS-active compounds. Its defined purity and solubility profile make it suitable for generating focused libraries of aminoindane derivatives for screening against neurological targets such as monoamine transporters or serotonin receptor subtypes.

Materials Science: Synthesis of Functional Polyamides and Heterocyclic Polymers

The presence of two primary amino groups on a rigid indan scaffold makes 2,5-diaminoindan dihydrochloride a valuable monomer for polycondensation reactions. It can be polymerized with diacid chlorides or dianhydrides to form polyamides or polyimides with potentially enhanced thermal stability and mechanical properties due to the rigid indan core [1]. The dihydrochloride salt form offers superior solubility and handling characteristics compared to the free base for these polymer synthesis applications.

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